N-(3-Indolylacetyl)-L-leucine
CAS No.: 36838-63-8
Cat. No.: VC0555156
Molecular Formula: C16H20N2O3
Molecular Weight: 288,35 g/mole
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 36838-63-8 |
---|---|
Molecular Formula | C16H20N2O3 |
Molecular Weight | 288,35 g/mole |
IUPAC Name | (2S)-2-[[2-(1H-indol-3-yl)acetyl]amino]-4-methylpentanoic acid |
Standard InChI | InChI=1S/C16H20N2O3/c1-10(2)7-14(16(20)21)18-15(19)8-11-9-17-13-6-4-3-5-12(11)13/h3-6,9-10,14,17H,7-8H2,1-2H3,(H,18,19)(H,20,21)/t14-/m0/s1 |
SMILES | CC(C)CC(C(=O)O)NC(=O)CC1=CNC2=CC=CC=C21 |
Introduction
Chemical Structure and Properties
Molecular Identity
N-(3-Indolylacetyl)-L-leucine is an indoleacetic acid amide conjugate obtained through the formal condensation of the carboxyl group of indole-3-acetic acid with the amino group of leucine . Its molecular structure incorporates the indole ring system characteristic of tryptophan derivatives with the branched-chain amino acid leucine.
Property | Value |
---|---|
Molecular Formula | C16H20N2O3 |
Molecular Weight | 288.34 g/mol |
PubChem CID | 3945661 |
CAS Number | 36838-63-8 |
Nomenclature and Alternative Names
The compound is known by several alternative names in scientific literature, reflecting its structure and chemical relationships:
Alternative Names |
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Indole-3-acetyl-L-leucine |
2-[[2-(1H-indol-3-yl)acetyl]amino]-4-methylpentanoic acid |
indole-3-acetyl-leucine |
INDOLE-3-ACETYL-LEU |
N-(1H-indol-3-ylacetyl)leucine |
These nomenclature variations appear in different research contexts and databases, though they all refer to the same chemical entity .
Biochemical Role and Function
Plant Hormone Metabolism
N-(3-Indolylacetyl)-L-leucine represents an important modification in plant hormone metabolism. In plants, the conjugation of indole-3-acetic acid (an auxin plant hormone) with amino acids like leucine serves as a key regulatory mechanism for modulating auxin activity and transport . The amide bond formation between these components creates a compound that plays specialized roles in plant growth regulation.
Metabolic Pathways
The metabolism of N-(3-Indolylacetyl)-L-leucine involves several steps, where it can be:
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Further modified through additional biochemical reactions
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Transported within plant tissues or cells
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Hydrolyzed to release free indole-3-acetic acid
These metabolic transformations depend on the plant's developmental needs and environmental conditions . The compound is functionally related to indole-3-acetic acid and has roles as a plant metabolite .
Analytical Methods for Detection and Quantification
Mass Spectrometry Techniques
Advanced analytical techniques are essential for accurately detecting and quantifying N-(3-Indolylacetyl)-L-leucine in various biological samples. Modern research facilities employ state-of-the-art mass spectrometry platforms for this purpose, including:
Analytical Platform | Application |
---|---|
HPLC-MS | Separation and identification with high precision |
UPLC-MS | Ultra-performance liquid chromatography with mass detection for enhanced sensitivity |
These sophisticated techniques allow researchers to separate, identify, and quantify the compound even in complex biological matrices .
Sample Preparation and Requirements
Proper sample handling is critical for accurate analysis of N-(3-Indolylacetyl)-L-leucine. The following protocols are typically recommended:
Sample Parameter | Requirement |
---|---|
Storage Condition | Frozen and shipped on dry ice |
Minimum Sample Volume | 200 μl for biofluids |
Minimum Sample Mass | 200 mg for tissues |
Documentation | Detailed sample information including type, number, and concentration |
These requirements ensure sample integrity throughout the analytical process, leading to more reliable research findings .
Role in Human Biochemistry
Cancer Metabolomics Applications
Beyond its role in plant biology, N-(3-Indolylacetyl)-L-leucine has emerged as a compound of interest in human metabolomics, particularly in cancer research. While the direct functional significance in human physiology requires further investigation, metabolomic studies suggest potential connections to disease states and physiological processes.
Synthesis and Production Methods
Chemical Synthesis Approaches
The synthesis of N-(3-Indolylacetyl)-L-leucine typically involves forming an amide bond between indole-3-acetic acid and L-leucine. This requires careful control of reaction conditions to ensure proper stereochemistry and high purity of the final product.
One common synthetic approach may utilize coupling reagents such as N,N'-Dicyclohexylcarbodiimide (DCC) or N,N'-Diisopropylcarbodiimide (DIC), which are established methods for peptide bond formation . These reagents facilitate the formation of the amide linkage by activating the carboxyl group of indole-3-acetic acid.
Synthetic Component | Role in Synthesis |
---|---|
Indole-3-acetic acid | Provides the indole ring and acetic acid moiety |
L-leucine | Contributes the amino acid portion |
Coupling reagent (e.g., DCC) | Activates carboxyl group for amide bond formation |
Organic solvent (e.g., DMF, DCM) | Provides medium for reaction |
The selection of appropriate reaction conditions, including solvent, temperature, and pH, is crucial for optimizing yield and purity .
Chemical Reactivity
Functional Group Behavior
The chemical behavior of N-(3-Indolylacetyl)-L-leucine is influenced by its functional groups:
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The indole ring can participate in various aromatic substitution reactions
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The amide bond linking the indole-3-acetic acid and leucine components is relatively stable but can be hydrolyzed under specific conditions
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The carboxylic acid group of leucine retains its reactivity and can form esters, amides, or salts
These reactive sites determine how the compound interacts with biological systems and other chemicals.
Applications in Research
Biochemical and Metabolomic Research
N-(3-Indolylacetyl)-L-leucine serves as an important molecular marker in metabolomic studies. Its presence and concentration in biological samples can provide insights into:
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Plant hormone regulation mechanisms
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Metabolic pathway alterations in disease states
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Auxin transport and signaling
Modern research laboratories offer comprehensive analysis services for this compound, including qualitative identification and quantitative measurement in various biological matrices .
Comparison with Similar Compounds
Structural Relatives
N-(3-Indolylacetyl)-L-leucine belongs to a family of compounds that share structural similarities:
Related Compound | Relationship to N-(3-Indolylacetyl)-L-leucine |
---|---|
Indole-3-acetic acid | Parent compound providing the indole moiety |
L-leucine | Amino acid component |
Other indole-3-acetic acid amino acid conjugates | Similar conjugates with different amino acids |
Tryptophan | Precursor to indole-3-acetic acid in biosynthetic pathways |
These structural relationships help contextualize the compound's biochemical functions and properties .
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